molecular formula C18H24N2O3 B6044845 6-tert-butyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one

6-tert-butyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B6044845
M. Wt: 316.4 g/mol
InChI Key: ANUHXLBQTKLJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-butyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained attention in the scientific research community due to its potential biological applications. This compound is a benzoxazinone derivative that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 6-tert-butyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. The compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
6-tert-butyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. The compound has also been reported to increase the activity of antioxidant enzymes, which play a role in protecting cells from oxidative damage. Additionally, it has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-tert-butyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its potential biological applications. The compound has shown promising results in various studies and can potentially be used in the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 6-tert-butyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in the treatment of neurodegenerative diseases. Additionally, the compound can be further modified to improve its solubility and potency.

Synthesis Methods

The synthesis of 6-tert-butyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one has been reported through various methods. One of the commonly used methods is the reaction between 2-(2-oxo-2-pyrrolidin-1-yl)ethylamine and 6-tert-butyl-2-hydroxy-4H-1,4-benzoxazin-3(4H)-one. The reaction is carried out in the presence of a suitable solvent and a catalyst, which leads to the formation of the desired compound. Other methods include the reaction between 6-tert-butyl-2-hydroxy-4H-1,4-benzoxazin-3(4H)-one and 2-(2-chloroacetyl)pyrrolidine, which gives the final product.

Scientific Research Applications

6-tert-butyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-1,4-benzoxazin-3(4H)-one has been reported to have potential biological applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.

properties

IUPAC Name

6-tert-butyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-18(2,3)13-6-7-15-14(10-13)20(17(22)12-23-15)11-16(21)19-8-4-5-9-19/h6-7,10H,4-5,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUHXLBQTKLJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCC(=O)N2CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199659
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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